3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methoxy, dimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-3,5-dimethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3,5-dimethylpyrazine
- 3-{(2-methoxy-3,5-dimethylphenyl)methylamino}propanoic acid
Uniqueness
3-(2-Methoxy-3,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or selectivity towards certain molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(2-methoxy-3,5-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C19H18N2O2/c1-13-9-14(2)19(23-3)17(10-13)18-15(12-22)11-21(20-18)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
YFVOLBPDMGNACL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OC)C |
Origin of Product |
United States |
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